Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block
Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block
An In-Depth Technical Guide to 3-(3-Bromopropyl)pyridine: Synthesis, Properties, and Applications in Medicinal Chemistry
In the landscape of modern pharmaceutical development, heterocyclic compounds are indispensable scaffolds for creating novel therapeutic agents. Among these, pyridine derivatives are particularly prominent, found in a significant percentage of drugs approved by the U.S. Food and Drug Administration (FDA) over the past decade.[1] 3-(3-Bromopropyl)pyridine is a key bifunctional reagent that masterfully combines the desirable electronic and structural properties of the pyridine ring with the versatile reactivity of a primary alkyl bromide.
This guide provides a comprehensive technical overview of 3-(3-Bromopropyl)pyridine, intended for researchers, medicinal chemists, and process development scientists. We will delve into its core physicochemical properties, explore logical synthetic pathways, analyze its chemical reactivity, and detail its applications as a strategic intermediate in drug discovery, supported by established protocols and safety guidelines.
Part 1: Core Chemical Identity & Physicochemical Properties
3-(3-Bromopropyl)pyridine is identified by the CAS Number 109839-74-9 for the free base.[2][3][4] It is crucial to distinguish this from its hydrobromide salt (CAS 41038-63-5), which has different physical properties.[5][6] The molecule's structure features a propyl chain linker at the 3-position of the pyridine ring, terminating in a bromine atom, which serves as an excellent leaving group for nucleophilic substitution reactions.
The fundamental properties of 3-(3-Bromopropyl)pyridine are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 109839-74-9 | [2][3][4] |
| Molecular Formula | C₈H₁₀BrN | [2] |
| Molecular Weight | 200.08 g/mol | [2][4] |
| IUPAC Name | 3-(3-bromopropyl)pyridine | [2] |
| SMILES | C1=CC(=CN=C1)CCCBr | [2] |
| InChIKey | BJTBTVNTKNDUJP-UHFFFAOYSA-N | [2] |
| Density | Data not available | |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Polar Surface Area | 12.89 Ų | [7] |
| LogP | 2.4091 | [7] |
Part 2: Synthesis and Mechanistic Considerations
The synthesis of 3-(3-Bromopropyl)pyridine is not commonly detailed as a named reaction but can be achieved through logical, multi-step sequences common in heterocyclic chemistry. A plausible and efficient route starts from 3-(3-hydroxypropyl)pyridine, which can be synthesized from commercially available precursors. The critical final step is the conversion of the terminal alcohol to a bromide.
The Appel reaction is a highly effective method for this transformation. It utilizes triphenylphosphine (PPh₃) and a halogen source, typically carbon tetrabromide (CBr₄), to convert primary and secondary alcohols to the corresponding alkyl halides under mild conditions. The driving force is the formation of the highly stable triphenylphosphine oxide (Ph₃P=O) byproduct.
Caption: Synthetic workflow for 3-(3-Bromopropyl)pyridine via the Appel reaction.
Experimental Protocol: Synthesis via Appel Reaction
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Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 3-(3-hydroxypropyl)pyridine (1.0 eq) and triphenylphosphine (1.2 eq).
-
Solvent Addition: Dissolve the starting materials in anhydrous dichloromethane (DCM) under a positive pressure of nitrogen.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Reagent Addition: Add carbon tetrabromide (1.2 eq) portion-wise to the stirred solution. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude residue contains the product and triphenylphosphine oxide.
-
Purification: Purify the crude material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to isolate the pure 3-(3-Bromopropyl)pyridine.
This self-validating protocol relies on TLC to confirm the consumption of the starting alcohol and the appearance of the less polar product spot before proceeding to purification.
Part 3: Chemical Reactivity Profile
The utility of 3-(3-Bromopropyl)pyridine stems from its bifunctional nature. The primary reaction pathway involves the alkyl bromide, while the pyridine ring offers a secondary site for modification.
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Nucleophilic Substitution (Sₙ2): The carbon-bromine bond is highly polarized, making the terminal carbon electrophilic. It readily undergoes Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions). This is the most common application, allowing the pyridine moiety to be tethered to other molecules of interest.
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Pyridine Ring Reactivity: The pyridine ring is electron-deficient due to the electronegative nitrogen atom. This deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene. When EAS reactions are forced under harsh conditions (e.g., high temperature), substitution occurs preferentially at the 3-position.[8] The nitrogen atom itself is basic and can be protonated or act as a nucleophile to form pyridinium salts.
Caption: Primary reactivity pathway: Nucleophilic substitution (Sₙ2).
Part 4: Applications in Drug Development
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in drugs for oncology, central nervous system disorders, and infectious diseases.[1][9] 3-(3-Bromopropyl)pyridine serves as a critical linker for introducing this valuable pharmacophore. Its three-carbon chain provides conformational flexibility, which can be crucial for optimizing ligand-receptor binding interactions.
One notable application is in the synthesis of novel H1-antihistaminic agents, where the pyridyl group can interact with key residues in the histamine H1 receptor.[]
Representative Protocol: Synthesis of a Tertiary Amine Derivative
This protocol describes a typical Sₙ2 reaction to form a new carbon-nitrogen bond, a fundamental transformation in the synthesis of many drug candidates.
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Setup: In a round-bottom flask, dissolve a secondary amine (e.g., piperidine, 1.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent like acetonitrile or DMF. Causality Note: The base is required to deprotonate the amine if it is used as a salt or to scavenge the HBr byproduct if the free amine is used, driving the reaction to completion.
-
Reagent Addition: Add 3-(3-Bromopropyl)pyridine (1.1 eq) to the stirred solution at room temperature.
-
Heating: Heat the reaction mixture to 60-80°C and monitor by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Aqueous Workup: Cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine to remove residual inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify the resulting tertiary amine by flash column chromatography or crystallization.
Part 5: Environmental, Health, and Safety (EHS) Profile
While a specific Safety Data Sheet (SDS) for 3-(3-Bromopropyl)pyridine is not widely available, its hazards can be inferred from related structures like 3-bromopyridine and other alkyl halides.[11][12][13] It should be handled as a hazardous chemical by trained personnel.
| EHS Aspect | Guideline | Source(s) |
| Hazard Classification | Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation. | [11][13] |
| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid formation of aerosols. | [12][14] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and bases. | [12][15] |
| First-Aid: Eyes | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. | [11] |
| First-Aid: Skin | Take off immediately all contaminated clothing. Rinse skin with plenty of water. If irritation occurs, get medical advice. | [11] |
| First-Aid: Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice. | [14] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [14] |
Conclusion
3-(3-Bromopropyl)pyridine (CAS 109839-74-9) is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined reactivity, centered on the primary alkyl bromide, allows for the reliable and efficient incorporation of the medicinally significant 3-pyridyl moiety into complex molecular architectures. The flexible three-carbon linker provides an essential design element for modulating pharmacokinetic and pharmacodynamic properties. A thorough understanding of its synthesis, reactivity, and handling is paramount for any scientist aiming to leverage its potential in the rational design of next-generation therapeutics.
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